Cas no 889-10-1 (2-(4-Methoxybenzylidene)succinic acid)

2-(4-Methoxybenzylidene)succinic acid structure
889-10-1 structure
Product name:2-(4-Methoxybenzylidene)succinic acid
CAS No:889-10-1
MF:C12H12O5
Molecular Weight:236.22068
CID:719929
PubChem ID:714268

2-(4-Methoxybenzylidene)succinic acid 化学的及び物理的性質

名前と識別子

    • 2-(4-Methoxybenzylidene)succinic acid
    • Butanedioic acid,2-[(4-methoxyphenyl)methylene]-
    • Anisoylazophenyl
    • Anisoyl-phenyl-diimid
    • Anisyliden-bernsteinsaeure
    • N-p-Methoxybenzoyl-N'-phenyldiimid
    • HMS1449C16
    • SCHEMBL6654014
    • (2Z)-2-[(4-methoxyphenyl)methylidene]butanedioic acid
    • AKOS005199064
    • IDI1_017783
    • MFCD01845562
    • 889-10-1
    • SR-01000637409-1
    • 2-(4-METHOXYBENZYLIDENE)SUCCINICACID
    • CCG-47816
    • インチ: InChI=1S/C12H12O5/c1-17-10-4-2-8(3-5-10)6-9(12(15)16)7-11(13)14/h2-6H,7H2,1H3,(H,13,14)(H,15,16)/b9-6-
    • InChIKey: HZRZZPNSLQASGS-TWGQIWQCSA-N
    • SMILES: COC1=CC=C(C=C1)C=C(CC(=O)O)C(=O)O

計算された属性

  • 精确分子量: 236.06800
  • 同位素质量: 236.068
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 313
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.3
  • トポロジー分子極性表面積: 83.8Ų

じっけんとくせい

  • 密度みつど: 1.338
  • ゆうかいてん: 186 °C
  • Boiling Point: 469.7°C at 760 mmHg
  • フラッシュポイント: 184.7°C
  • Refractive Index: 1.608
  • PSA: 83.83000
  • LogP: 1.63790

2-(4-Methoxybenzylidene)succinic acid Security Information

2-(4-Methoxybenzylidene)succinic acid 税関データ

  • 税関コード:2918990090
  • 税関データ:

    中国税関コード:

    2918990090

    概要:

    2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

2-(4-Methoxybenzylidene)succinic acid 関連文献

  • 1. Studies in eight-co-ordination. Part 5. Crystal and molecular structure and electron spin resonance spectra of tetrakis(diethyldithio-carbamato)molybdenum(V) hexamolybdate and chloride
    C. David Garner,Nepal C. Howlader,Frank E. Mabbs,Andrew T. McPhail,Richard W. Miller,Kay D. Onan J. Chem. Soc. Dalton Trans. 1978 1582
  • 2. Halogenation reactions of electron-rich diphosphazane ligand-bridged derivatives of dicobalt octacarbonyl: crystal structures of [Co2(μ-I)(μ-CO)(CO)2{μ-(MeO)2PN(Et)P(OMe)2}2]BPh4 and [Co(CO)2{P(OMe)3}2{(MeO)2PN(Et)P(OMe)2-χP}]BPh4
    Neil J. Bailey,John S. Field,Raymond J. Haines,Lesley A. Rix J. Chem. Soc. Dalton Trans. 1990 2661
  • 3. Stereochemistry of copper(I) complexes. Part II. The molecular structure of the 3 : 2 reaction product between copper iodide and bis(diphenylphosphino)methane: di-μ-[bis(diphenylphosphino)methane]-μ-iodo-di-μ3-iodo-triangulo-tricopper(I)–0.5 dichloromethane
    Giorgio Nardin,Lucio Randaccio,Ennio Zangrando J. Chem. Soc. Dalton Trans. 1975 2566
  • 4. Stereochemistry of copper(I) complexes. Part II. The molecular structure of the 3 : 2 reaction product between copper iodide and bis(diphenylphosphino)methane: di-μ-[bis(diphenylphosphino)methane]-μ-iodo-di-μ3-iodo-triangulo-tricopper(I)–0.5 dichloromethane
    Giorgio Nardin,Lucio Randaccio,Ennio Zangrando J. Chem. Soc. Dalton Trans. 1975 2566
  • 5. Some reactions of dodecacarbonyltetrahydridotetraosmium with olefins; the molecular structure of 1,1,1,2,2,3,3,3,4,4,4-undecacarbonyl-1,2-μ-(1′-σ,1′–2′-η-cyclohexenyl)-tri-μ-hydrido-tetrahedro-tetraosmium
    Sumit Bhaduri,Brian F. G. Johnson,John W. Kelland,Jack Lewis,Paul R. Raithby,Sharwan Rehani,George M. Sheldrick,Kenneth Wong,Mary McPartlin J. Chem. Soc. Dalton Trans. 1979 562

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推奨される供給者
Amadis Chemical Company Limited
(CAS:889-10-1)2-(4-Methoxybenzylidene)succinic acid
A1236223
Purity:99%
はかる:5g
Price ($):221